Home > Products > Screening Compounds P101649 > 6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide
6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide - 946259-04-7

6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-2936422
CAS Number: 946259-04-7
Molecular Formula: C18H13F3N4O4S
Molecular Weight: 438.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a small molecule compound that has been studied in the context of scientific research. It is classified as a heterocyclic compound, characterized by the presence of at least one atom other than carbon within its ring structure. The compound belongs to a family of molecules that have shown promise in modulating protein-protein interactions, specifically those involving Bromodomains (BRDs) [].

Mechanism of Action

6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide has been identified as a ligand for the C-terminal bromodomain of the human BRD2 protein []. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a role in gene transcription regulation. The specific mechanism by which 6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide interacts with the BRD2 bromodomain and its downstream effects require further investigation.

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

  • Compound Description: Compound A (+) is an early lead compound in the development of HIV integrase inhibitors. This compound was studied for its metabolic fate and excretion balance in rats and dogs.

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

  • Compound Description: MK-0518 is a potent HIV integrase inhibitor currently in phase III clinical trials. It has been investigated for its metabolic fate and excretion balance in rats and dogs. The crystal structure of MK-0518 monohydrate has been determined.

N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides

  • Compound Description: These compounds were identified as potent and selective antagonists of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). This interaction is associated with the onset and progression of acute myeloid and lymphoblastic leukemias.

N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429)

  • Compound Description: OICR-9429 is a potent and selective small molecule antagonist of the WDR5-MLL1 interaction. It is considered a suitable chemical probe to help dissect the biological role of WDR5.

Properties

CAS Number

946259-04-7

Product Name

6-oxo-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide

IUPAC Name

6-oxo-N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide

Molecular Formula

C18H13F3N4O4S

Molecular Weight

438.38

InChI

InChI=1S/C18H13F3N4O4S/c19-18(20,21)29-13-4-2-11(3-5-13)23-15(27)7-12-9-30-17(24-12)25-16(28)10-1-6-14(26)22-8-10/h1-6,8-9H,7H2,(H,22,26)(H,23,27)(H,24,25,28)

InChI Key

GBOJOJXNGYAKFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.